In Vitro Antimycobacterial Potency: Verazide MIC Value Against Mycobacterium tuberculosis
Verazide demonstrates high in vitro tuberculostatic activity with a minimum inhibitory concentration (MIC) of 0.06 µg/mL against Mycobacterium tuberculosis [1]. For class-level comparison, first-line antitubercular agent pyrazinamide (PZA) exhibits an MIC of 12.5 µg/mL against drug-susceptible M. tuberculosis [2]. The difference in MIC values (0.06 vs. 12.5 µg/mL) indicates that Verazide is substantially more potent in vitro than PZA, though cross-study comparability limitations apply due to differences in assay conditions and time periods.
| Evidence Dimension | In vitro antimycobacterial activity (MIC) |
|---|---|
| Target Compound Data | 0.06 µg/mL |
| Comparator Or Baseline | Pyrazinamide: 12.5 µg/mL |
| Quantified Difference | ~208-fold lower MIC (higher potency) |
| Conditions | In vitro assay against Mycobacterium tuberculosis; cross-study comparison |
Why This Matters
This potency differential justifies procurement of Verazide for antimycobacterial screening campaigns seeking hydrazone-based hits with sub-micromolar activity, distinct from PZA-class compounds.
- [1] Rubbo SD. Anti-tuberculous activity of verazide (1-isonicotinoyl-2-veratrylidene hydrazine). Nature. 1955;176(4488):887. DOI: 10.1038/176887a0. View Source
- [2] A Review On The Medicinal Significance Of Novel Pyrazinamide Analogues As An Anti-Tubercular Agent. Int J Pharm Sci. 2024;2(10). PZA MIC 12.5 µg/ml cited therein. View Source
